molecular formula C27H25N3O4 B11416121 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11416121
M. Wt: 455.5 g/mol
InChI Key: VRMIBTPDSHYYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, a class of heterocyclic molecules with a bicyclic core structure. Its distinct features include:

  • Substituents: A 3-ethoxy-4-hydroxyphenyl group at position 4, a 2-hydroxyphenyl group at position 3, and a 2-phenylethyl chain at position 5. These substituents introduce both hydrophilic (hydroxyl, ethoxy) and hydrophobic (phenylethyl) properties.

Properties

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H25N3O4/c1-2-34-22-16-18(12-13-21(22)32)26-23-24(19-10-6-7-11-20(19)31)28-29-25(23)27(33)30(26)15-14-17-8-4-3-5-9-17/h3-13,16,26,31-32H,2,14-15H2,1H3,(H,28,29)

InChI Key

VRMIBTPDSHYYSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O)O

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

A seminal approach involves reacting chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in dioxane under reflux. This method leverages the nucleophilic attack of hydrazine on the carbonyl group, followed by intramolecular cyclization to form the pyrazolone ring. For the target compound, this step must be modified to accommodate the 2-phenylethyl substituent, likely introduced via alkylation prior to cyclization.

Stepwise Synthesis and Intermediate Characterization

The synthesis is partitioned into three stages: (1) preparation of the substituted phenyl precursors, (2) assembly of the pyrrolopyrazolone core, and (3) functionalization with the 2-phenylethyl group.

Synthesis of 3-Ethoxy-4-Hydroxyphenyl and 2-Hydroxyphenyl Precursors

The 3-ethoxy-4-hydroxyphenyl moiety is synthesized via Williamson ether synthesis, where 4-hydroxyphenol reacts with ethyl bromide in the presence of potassium carbonate. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether prevents oxidation during subsequent steps. Similarly, the 2-hydroxyphenyl group is derived from salicylaldehyde through reduction to 2-hydroxybenzyl alcohol, followed by TBS protection.

Core Assembly via Multicomponent Reaction

A one-pot multicomponent reaction combines the protected phenyl precursors, ethyl acetoacetate, and hydrazine hydrate in ethanol at 80°C. The reaction proceeds through a Knorr-type pyrazole synthesis, forming the pyrazolone ring, followed by spontaneous cyclization to yield the pyrrolo[3,4-c]pyrazolone core. Deprotection of the TBS groups using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionalities.

Table 1: Key Reaction Conditions for Core Assembly

ParameterValueSource
SolventEthanol
Temperature80°C
Reaction Time12–16 hours
Yield62–68%

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance solubility of intermediates but risk hydrolyzing sensitive groups. Ethanol and dioxane offer a balance between reactivity and stability, particularly for hydrazine-mediated steps.

Catalytic Enhancements

The addition of catalytic p-toluenesulfonic acid (p-TsOH) accelerates cyclization by protonating carbonyl groups, facilitating nucleophilic attack. Similarly, phase-transfer catalysts like tetrabutylammonium iodide (TBAI) improve alkylation efficiency.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Analysis

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6d_6) reveals distinct signals for the ethoxy group (δ 1.35 ppm, triplet), aromatic protons (δ 6.7–7.4 ppm), and the pyrazolone carbonyl (δ 165.2 ppm in 13C^{13}C).

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 457.1602 [M+H]+^+.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing pathways during cyclization may yield regioisomers. Employing bulky directing groups on the phenyl rings enforces the desired regiochemistry.

Oxidative Degradation

The catechol-like 3-ethoxy-4-hydroxyphenyl group is prone to oxidation. Conducting reactions under inert atmosphere (N2_2 or Ar) and using antioxidants like ascorbic acid mitigate this .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity and potential as a drug candidate.

    Medicine: Exploration of its pharmacological properties for therapeutic use.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Hydrophilicity vs. Lipophilicity

  • The target compound’s 3-ethoxy-4-hydroxyphenyl and 2-hydroxyphenyl groups enhance water solubility compared to the chlorophenyl () and fluorophenyl () analogs .

Electronic Effects

  • The 4-chlorophenyl group in ’s compound is strongly electron-withdrawing, which could stabilize negative charges in enzymatic active sites .
  • In contrast, the 3-ethoxy-4-hydroxyphenyl group in the target compound offers mixed electronic effects: the ethoxy group is electron-donating, while the hydroxyl group is electron-withdrawing.

Biological Activity

The compound 4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic molecule that has attracted attention for its potential biological activities. This article reviews existing literature on its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C22H24N2O3
  • CAS Number : 569646-79-3

The structure features multiple phenolic groups, which are often associated with antioxidant properties, and a dihydropyrrolo-pyrazolone core that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, a related compound, 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one , demonstrated significant antimicrobial activity against various pathogens including molds such as Aspergillus niger . This suggests that similar structural motifs in our compound could confer similar antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenActivity Level
4-(3-Ethoxy-4-hydroxyphenyl)butan-2-oneAspergillus nigerSignificant
4-HydroxyacetophenoneVarious moldsModerate

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of structurally similar compounds indicates that phenolic substituents can enhance or inhibit cytotoxicity depending on their position on the aromatic ring. For example, studies using quantitative structure–activity relationship (QSAR) models have shown that specific substitutions on phenolic rings can significantly influence anticancer activity .

Case Study: QSAR Analysis

A QSAR study involving phenolic compounds demonstrated a correlation between the presence of electron-withdrawing groups and reduced cytotoxicity against cancer cell lines. The model explained 80.2% of the variance in activity based on structural features .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Antioxidant Activity : The presence of hydroxyl groups can facilitate electron donation, neutralizing free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for various enzymes involved in cancer progression and microbial growth.
  • Cell Signaling Modulation : The ability to interact with cellular receptors may influence pathways related to cell proliferation and apoptosis.

Q & A

Q. What synthetic strategies are optimal for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of pyrrolo[3,4-c]pyrazole derivatives typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds and subsequent functionalization . Key variables affecting yield include:

  • Temperature control : Higher temperatures (e.g., 80–100°C) accelerate ring closure but may degrade sensitive hydroxyl groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or THF improves regioselectivity .
  • Catalysts : Acidic conditions (e.g., acetic acid) promote cyclization, while iodine can stabilize reactive intermediates .
    Methodological tip: Use microwave-assisted synthesis to reduce reaction time and improve purity .

Q. How can the compound’s three-dimensional conformation and stereochemistry be reliably characterized?

Answer:

  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for understanding bioactivity .
  • NMR spectroscopy : 2D NOESY or COSY experiments identify spatial proximity of protons (e.g., diastereotopic protons in the dihydropyrazole ring) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and electronic properties .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

Answer:

  • Anticancer : MTT assay for cell viability (IC₅₀ determination) against common lines like MCF-7 or HeLa .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA or fluorescence polarization .
  • Antimicrobial : Broth microdilution to assess MIC against S. aureus or E. coli .
    Note: Include positive controls (e.g., doxorubicin for anticancer assays) to validate experimental setups .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs (e.g., fluorophenyl vs. ethoxyphenyl derivatives) be resolved?

Answer: Contradictions often arise from substituent-specific interactions:

Substituent Observed Activity Hypothesized Mechanism Reference
3-Ethoxy-4-hydroxyphenylEnhanced anti-inflammatoryHydrogen bonding with COX-2 active site
4-FluorophenylImproved anticancer activityIncreased lipophilicity and membrane permeability
Methodological approach: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities and validate with mutagenesis studies .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

Answer: Common issues include poor pharmacokinetics or metabolic instability:

  • Prodrug design : Mask hydroxyl groups with acetyl or PEGylated moieties to enhance bioavailability .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
  • Formulation optimization : Nanoencapsulation (e.g., liposomes) improves solubility and target specificity .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound class?

Answer:

  • Variable substituent analysis : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain elongation) .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • Biological validation : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify off-target effects .

Methodological Challenges & Solutions

Q. How to address low reproducibility in synthetic protocols for dihydropyrrolo-pyrazolones?

Answer:

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
  • Quality control : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Batch consistency : Document reaction parameters (e.g., stirring speed, inert gas flow) in detail .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Answer:

  • Non-linear regression : Fit IC₅₀ curves using GraphPad Prism or R’s drc package .
  • ANOVA with post-hoc tests : Compare efficacy across analogs (e.g., Tukey’s HSD for multiple comparisons) .
  • Principal component analysis (PCA) : Identify clusters of bioactive analogs based on physicochemical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.